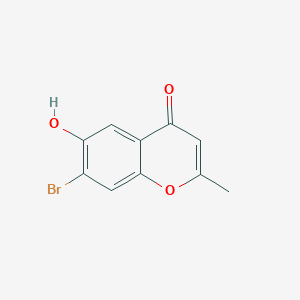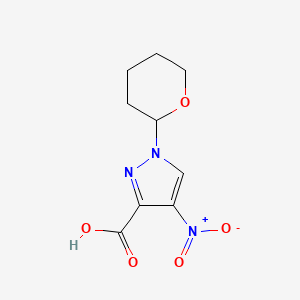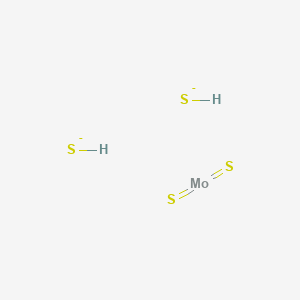
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H30N2O5 and a molecular weight of 318.41 g/mol . This compound is known for its unique structure, which includes a hydrazine core substituted with tert-butyl and methoxy groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate involves the reaction of hydrazine derivatives with tert-butyl esters under basic conditions . The reaction typically requires an ice bath to control the temperature and prevent side reactions. The mixture is stirred at room temperature for several hours, followed by solvent removal and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . This interaction can modulate biochemical pathways and exert various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl-1,2-hydrazodicarboxylate: Similar structure but lacks the methoxy group.
1-(1-Methoxy-2-propyl) acetate: Contains a methoxy group but differs in the overall structure and functional groups.
Uniqueness
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C15H30N2O5 |
|---|---|
Peso molecular |
318.41 g/mol |
Nombre IUPAC |
tert-butyl N-(1-methoxy-2-methylpropan-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C15H30N2O5/c1-13(2,3)21-11(18)16-17(15(7,8)10-20-9)12(19)22-14(4,5)6/h10H2,1-9H3,(H,16,18) |
Clave InChI |
RGCJAKZXSHCOCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(C)(C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
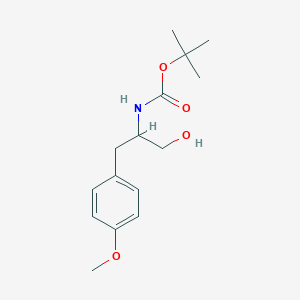

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)
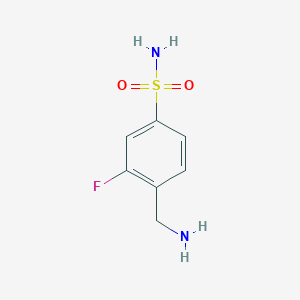
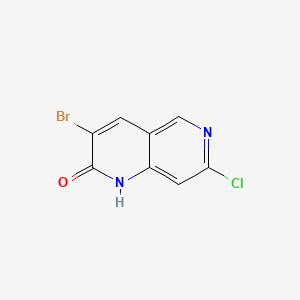
![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)


